Photochemical Product Bifurcation: Bicyclo[3.2.0]hept-3-en-2-one Generates Two Mechanistically Distinct Product Classes, Unlike the Single-Pathway Norbornenone Photoproduct
The parent bicyclo[3.2.0]hept-3-en-2-one (1a) upon UV irradiation undergoes simultaneous intramolecular [2+2] cycloaddition via two distinct mechanistic pathways. Path a proceeds nonconcertedly via a diradical intermediate to produce 7-ketonorbornene (3a) in 10–20% isolated yield. Path b proceeds concertedly to give methyl 2-cyclohexenecarboxylate via a cyclopropanone–hemiketal intermediate in methanol solvent. In contrast, the photoproduct bicyclo[2.2.1]hept-2-en-7-one (3a) does not undergo these competitive cycloaddition pathways under identical irradiation conditions, instead participating in a photostationary equilibrium with the starting material [1][2].
| Evidence Dimension | Photochemical reaction pathway multiplicity |
|---|---|
| Target Compound Data | Two simultaneous pathways: Path a (nonconcerted, 10–20% yield of 7-ketonorbornene 3a) + Path b (concerted, methyl 2-cyclohexenecarboxylate in MeOH) |
| Comparator Or Baseline | Bicyclo[2.2.1]hept-2-en-7-one (7-ketonorbornene, 3a): single [1,3] sigmatropic equilibrium with 1a; no additional cycloaddition products |
| Quantified Difference | ≥2 divergent reaction manifolds for 3-en-2-one vs. 1 manifold for the norbornenone; 10–20% forward yield for the nonconcerted rearrangement |
| Conditions | UV irradiation in pentane, CH₂Cl₂, or methanol at ambient temperature (Cargill et al., 1973) |
Why This Matters
For synthetic route planning, the 3-en-2-one is the sole entry point that enables access to two structurally unrelated product scaffolds from one precursor, whereas the norbornenone is limited to a single photostationary equilibrium.
- [1] Cargill RL, Sears AB, Boehm J, Willcott MR. Photochemistry of Bicyclo[3.2.0]hept-3-en-2-ones. Journal of the American Chemical Society, 1973, 95(13), 4295–4301. View Source
- [2] Mori A, Kubota T, Ikeda Y, Takeshita H. Synthetic Photochemistry LV. Characterization of the Lumiketone-Type Photoproducts, Bicyclo[3.2.0]hept-3-en-2-ones, from 2,6-Cycloheptadien-1-ones. Bulletin of the Chemical Society of Japan, 1990, 63(8), 2264–2267. View Source
